molecular formula C9H11NO2S3 B14718402 Ethyl (benzenesulfonyl)carbamodithioate CAS No. 20902-01-6

Ethyl (benzenesulfonyl)carbamodithioate

Cat. No.: B14718402
CAS No.: 20902-01-6
M. Wt: 261.4 g/mol
InChI Key: XENLVSQCVVERKU-UHFFFAOYSA-N
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Description

Ethyl (benzenesulfonyl)carbamodithioate is a dithiocarbamate derivative characterized by a benzenesulfonyl group attached to the carbamodithioate backbone. This compound is structurally distinct due to the electron-withdrawing sulfonyl moiety, which enhances its stability and reactivity compared to simpler dithiocarbamates.

Properties

CAS No.

20902-01-6

Molecular Formula

C9H11NO2S3

Molecular Weight

261.4 g/mol

IUPAC Name

ethyl N-(benzenesulfonyl)carbamodithioate

InChI

InChI=1S/C9H11NO2S3/c1-2-14-9(13)10-15(11,12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,13)

InChI Key

XENLVSQCVVERKU-UHFFFAOYSA-N

Canonical SMILES

CCSC(=S)NS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (benzenesulfonyl)carbamodithioate typically involves the reaction of benzenesulfonyl chloride with potassium ethyl xanthate. The reaction is carried out in an organic solvent such as acetone or ethanol under reflux conditions. The general reaction scheme is as follows:

C6H5SO2Cl+KSC2H5OC6H5SO2SC2H5+KCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{KSC}_2\text{H}_5\text{O} \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{SC}_2\text{H}_5 + \text{KCl} C6​H5​SO2​Cl+KSC2​H5​O→C6​H5​SO2​SC2​H5​+KCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: Ethyl (benzenesulfonyl)carbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) are used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Ethyl (benzenesulfonyl)carbamodithioate has a wide range of applications in scientific research:

    Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of pesticides, fungicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (benzenesulfonyl)carbamodithioate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects. The carbamodithioate moiety can also chelate metal ions, affecting enzymatic activities and other metal-dependent processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Diethyl Carbamodithioate (e.g., Compound 4s in ) : Features ethyl groups instead of the benzenesulfonyl substituent. The absence of the sulfonyl group reduces electrophilicity, impacting reactivity in cross-coupling or biological interactions .

Bis(2-hydroxyethyl(phenyl)carbamodithioate) Nickel(II) () : Incorporates a metal center (Ni) and hydroxyethyl groups. The nickel coordination alters electronic properties, as evidenced by distinct UV-Vis and EPR spectra .

Table 1: Structural and Functional Group Comparison
Compound Key Substituent Reactivity Profile
Ethyl (benzenesulfonyl)carbamodithioate Benzenesulfonyl High electrophilicity, enhanced stability
Diethyl Carbamodithioate Ethyl Moderate reactivity, lipophilic
Nickel(II) Complex () Hydroxyethyl, Ni center Metal-ligand interactions, redox-active
Sodium Acetyl(phenyl)carbamodithioate Acetylated phenyl Acylation-prone, improved solubility

Spectroscopic and Analytical Data

  • This compound : Expected IR peaks for S=O (1130–1180 cm⁻¹) and C=S (950–1250 cm⁻¹). Benzenesulfonyl group would cause distinct ¹H NMR aromatic signals at δ 7.5–8.0 ppm .
  • Nickel(II) Complex : Exhibits UV-Vis absorption at ~450 nm (d-d transitions) and EPR signals indicative of square-planar geometry .
Table 3: Spectroscopic Signatures
Compound ¹H NMR (δ, ppm) IR (cm⁻¹) UV-Vis/EPR
This compound 7.5–8.0 (aromatic) 1130–1180 (S=O) Not reported
Diethyl Carbamodithioate 4.02 (methylene) 950–1250 (C=S) N/A
Nickel(II) Complex N/A Metal-ligand vibrations 450 nm (UV-Vis), EPR active

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